(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
(2S,3S)-3-(trifluoromethyl)bicyclo[222]octane-2-carboxylic acid is a compound characterized by its unique bicyclic structure, which includes a trifluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves the construction of the bicyclo[2.2.2]octane core followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common approach is to start with a suitable bicyclic precursor and introduce the trifluoromethyl group via a nucleophilic substitution reaction. The carboxylic acid group can then be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, reduction can produce alcohols, and substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new polymers and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound shares the bicyclic core but has two carboxylic acid groups instead of one.
Trichotetronine: A fungal metabolite with a bicyclo[2.2.2]octane skeleton and a tetronic acid moiety.
Uniqueness
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)8-6-3-1-5(2-4-6)7(8)9(14)15/h5-8H,1-4H2,(H,14,15)/t5?,6?,7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFORPKGTCBBPR-GHNGIAPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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